6-Methoxyisochroman-1-one
Overview
Description
6-Methoxyisochroman-1-one: is an organic compound with the molecular formula C10H10O3. It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisochroman-1-one can be achieved through several routes. One common method involves the cyclization of 6-methoxyphenylacetic acid derivatives under acidic conditions. Another approach is the oxidative cyclization of 6-methoxybenzyl alcohol using oxidizing agents such as manganese dioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisochroman-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methoxyphthalic acid under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group can yield 6-methoxyisochroman-1-ol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 6-Methoxyphthalic acid.
Reduction: 6-Methoxyisochroman-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxyisochroman-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Methoxyisochroman-1-one involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 6-Hydroxy-8-methoxy-3-methylisochroman-1-one
- 8-Hydroxy-6-methoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
Comparison: 6-Methoxyisochroman-1-one is unique due to its specific substitution pattern on the isochroman ring. This substitution influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
6-methoxy-3,4-dihydroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGSJSCGLRDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496494 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20678-26-6 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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